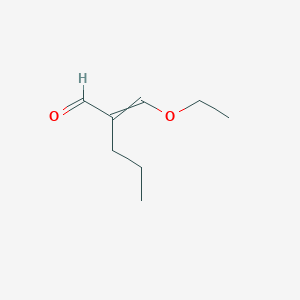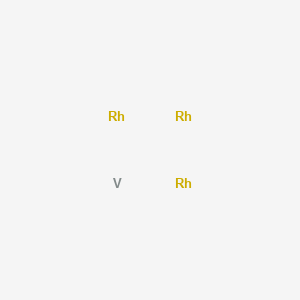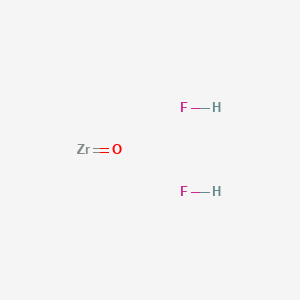
Oxozirconium--hydrogen fluoride (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxozirconium–hydrogen fluoride (1/2) is a compound that consists of zirconium, oxygen, hydrogen, and fluorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of oxozirconium–hydrogen fluoride (1/2) typically involves the reaction of zirconium compounds with hydrogen fluoride. One common method is the reaction of zirconium oxide with hydrogen fluoride gas under controlled conditions. This reaction can be represented as:
ZrO2+2HF→ZrOF2+H2O
Industrial Production Methods
In industrial settings, the production of oxozirconium–hydrogen fluoride (1/2) may involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of advanced techniques like sol-gel processing and hydrothermal methods can also be employed to produce high-purity oxozirconium–hydrogen fluoride (1/2).
Análisis De Reacciones Químicas
Types of Reactions
Oxozirconium–hydrogen fluoride (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxozirconium–hydrogen fluoride (1/2) include hydrogen fluoride, halogens, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of oxozirconium–hydrogen fluoride (1/2) depend on the type of reaction. For example, oxidation reactions may produce zirconium oxyfluorides, while reduction reactions may yield zirconium hydrides.
Aplicaciones Científicas De Investigación
Oxozirconium–hydrogen fluoride (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of oxozirconium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound may act as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological applications, it may interact with cellular components to enhance imaging or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxozirconium–hydrogen fluoride (1/2) include other zirconium-based fluorides and oxyfluorides, such as zirconium tetrafluoride and zirconium oxychloride.
Uniqueness
Oxozirconium–hydrogen fluoride (1/2) is unique due to its specific combination of zirconium, oxygen, hydrogen, and fluorine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
14984-80-6 |
|---|---|
Fórmula molecular |
F2H2OZr |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
oxozirconium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Zr/h2*1H;; |
Clave InChI |
IBRMSXZKOKTSTE-UHFFFAOYSA-N |
SMILES canónico |
O=[Zr].F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


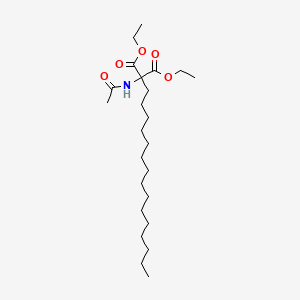
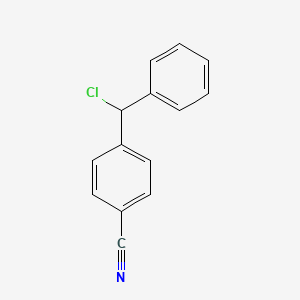
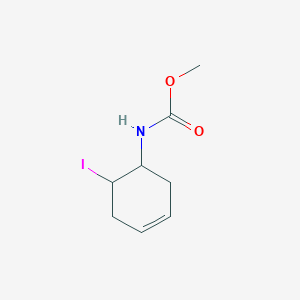

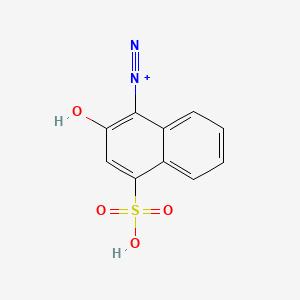
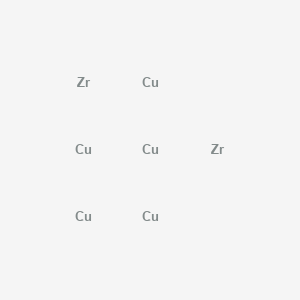
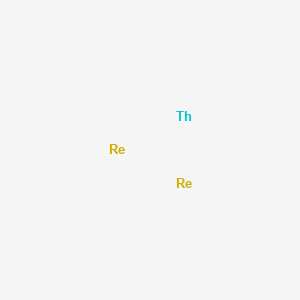

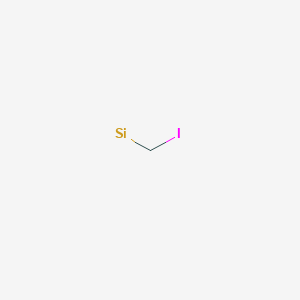

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
